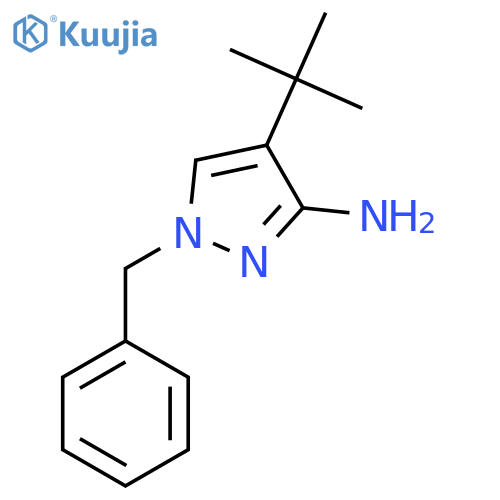Cas no 2470437-30-8 (1-Benzyl-4-tert-butylpyrazol-3-amine)
1-ベンジル-4-tert-ブチルピラゾール-3-アミンは、ピラゾール骨格にベンジル基とtert-ブチル基を有するアミン誘導体です。この化合物は、医薬品中間体や有機合成における重要な構築ブロックとしての応用が期待されます。分子内のtert-ブチル基は立体障害効果により選択的反応性を付与し、ベンジル基は脂溶性を向上させるため、特定の生物学的活性を有する化合物の設計に有用です。また、ピラゾール環の3位アミン基は求核性が高く、さらに修飾可能な点も特徴です。高い化学的安定性と反応性のバランスが取れており、精密有機合成において優れた中間体として機能します。

2470437-30-8 structure
商品名:1-Benzyl-4-tert-butylpyrazol-3-amine
1-Benzyl-4-tert-butylpyrazol-3-amine 化学的及び物理的性質
名前と識別子
-
- EN300-7506933
- 1-benzyl-4-tert-butyl-1H-pyrazol-3-amine
- 1-Benzyl-4-tert-butylpyrazol-3-amine
- 2470437-30-8
-
- インチ: 1S/C14H19N3/c1-14(2,3)12-10-17(16-13(12)15)9-11-7-5-4-6-8-11/h4-8,10H,9H2,1-3H3,(H2,15,16)
- InChIKey: PNBYLABMLRXEGL-UHFFFAOYSA-N
- ほほえんだ: N1(CC2C=CC=CC=2)C=C(C(N)=N1)C(C)(C)C
計算された属性
- せいみつぶんしりょう: 229.157897619g/mol
- どういたいしつりょう: 229.157897619g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 240
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 43.8Ų
- 疎水性パラメータ計算基準値(XlogP): 3.2
1-Benzyl-4-tert-butylpyrazol-3-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7506933-0.1g |
1-benzyl-4-tert-butyl-1H-pyrazol-3-amine |
2470437-30-8 | 95.0% | 0.1g |
$673.0 | 2025-03-10 | |
| Enamine | EN300-7506933-0.5g |
1-benzyl-4-tert-butyl-1H-pyrazol-3-amine |
2470437-30-8 | 95.0% | 0.5g |
$1516.0 | 2025-03-10 | |
| 1PlusChem | 1P028TPX-500mg |
1-benzyl-4-tert-butyl-1H-pyrazol-3-amine |
2470437-30-8 | 95% | 500mg |
$1936.00 | 2023-12-18 | |
| 1PlusChem | 1P028TPX-1g |
1-benzyl-4-tert-butyl-1H-pyrazol-3-amine |
2470437-30-8 | 95% | 1g |
$2465.00 | 2023-12-18 | |
| 1PlusChem | 1P028TPX-5g |
1-benzyl-4-tert-butyl-1H-pyrazol-3-amine |
2470437-30-8 | 95% | 5g |
$7027.00 | 2023-12-18 | |
| 1PlusChem | 1P028TPX-10g |
1-benzyl-4-tert-butyl-1H-pyrazol-3-amine |
2470437-30-8 | 95% | 10g |
$10392.00 | 2023-12-18 | |
| Enamine | EN300-7506933-2.5g |
1-benzyl-4-tert-butyl-1H-pyrazol-3-amine |
2470437-30-8 | 95.0% | 2.5g |
$3809.0 | 2025-03-10 | |
| Enamine | EN300-7506933-10.0g |
1-benzyl-4-tert-butyl-1H-pyrazol-3-amine |
2470437-30-8 | 95.0% | 10.0g |
$8357.0 | 2025-03-10 | |
| Enamine | EN300-7506933-0.25g |
1-benzyl-4-tert-butyl-1H-pyrazol-3-amine |
2470437-30-8 | 95.0% | 0.25g |
$963.0 | 2025-03-10 | |
| 1PlusChem | 1P028TPX-50mg |
1-benzyl-4-tert-butyl-1H-pyrazol-3-amine |
2470437-30-8 | 95% | 50mg |
$700.00 | 2024-05-21 |
1-Benzyl-4-tert-butylpyrazol-3-amine 関連文献
-
Shwan A. Hamad,Vesselin N. Paunov Soft Matter, 2012,8, 5069-5077
-
Shailesh Nagarkar,Taco Nicolai,Christophe Chassenieux,Ashish Lele Phys. Chem. Chem. Phys., 2010,12, 3834-3844
-
A. Ash,P. J. Wilde,D. J. Bradshaw,S. P. King,J. R. Pratten Soft Matter, 2016,12, 2794-2801
-
Zoubir El-Hachemi,Carlos Escudero,Francisco Acosta-Reyes,M. Teresa Casas,Virginia Altoe,Shaul Aloni,Gerard Oncins,Alessandro Sorrenti,Joaquim Crusats,J. Lourdes Campos,Josep M. Ribó J. Mater. Chem. C, 2013,1, 3337-3346
-
M. Kubus,K. Levin,S. Kroeker,D. Enseling,T. Jüstel,H.-J. Meyer Dalton Trans., 2015,44, 2819-2826
2470437-30-8 (1-Benzyl-4-tert-butylpyrazol-3-amine) 関連製品
- 437982-68-8(2-(4-{(tert-butoxy)carbonylamino}phenyl)propanoic acid)
- 1174132-74-1(3-Bromo-1H-pyrazole)
- 2034342-22-6(6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1,3-benzothiazole)
- 1261646-33-6(2-Chloro-4-(difluoromethyl)benzonitrile)
- 2094028-97-2(N-[(1S,2R)-2-[4-(1-Hydroxy-1-methylethyl)-1H-1,2,3-triazol-1-yl]cyclohexyl]-2-propenamide)
- 2010325-18-3(8-azabicyclo3.2.1octane-3-thiol)
- 1806300-01-5(1-(2-Ethoxybenzo[d]oxazol-4-yl)ethanone)
- 1221726-03-9(Ethyl 6-(1,4-Diazepan-1-yl)pyridine-3-carboxylate Hydrochloride)
- 22437-44-1(2-methyl-3-(phenylsulfanyl)propanamide)
- 1208076-29-2(2,6-Difluorotoluene (Methyl D3))
推奨される供給者
Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量
